![molecular formula C11H12Cl3NO2S B14365891 [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate CAS No. 91349-57-4](/img/structure/B14365891.png)
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is an organic compound with a complex structure that includes a dimethylamino group, a trichloromethylsulfanyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl acetate, reacts with dimethylamine and trichloromethylsulfanyl reagents under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the trichloromethylsulfanyl group to a thiol group.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Triethylamine as a base in dichloromethane at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters.
科学的研究の応用
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trichloromethylsulfanyl group may participate in redox reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone with comparable chemical properties and applications in organic synthesis.
Diketene: A reactive intermediate used in the synthesis of acetoacetate esters.
Uniqueness
[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate is unique due to the presence of both a dimethylamino group and a trichloromethylsulfanyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
特性
CAS番号 |
91349-57-4 |
|---|---|
分子式 |
C11H12Cl3NO2S |
分子量 |
328.6 g/mol |
IUPAC名 |
[5-(dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C11H12Cl3NO2S/c1-7(16)17-9-6-8(15(2)3)4-5-10(9)18-11(12,13)14/h4-6H,1-3H3 |
InChIキー |
CXUYSYCANMRNHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
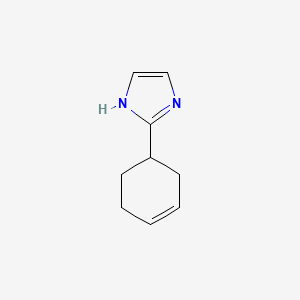
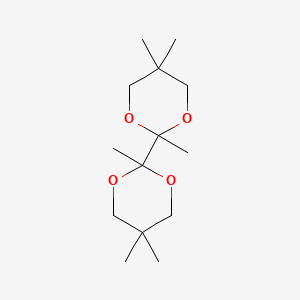
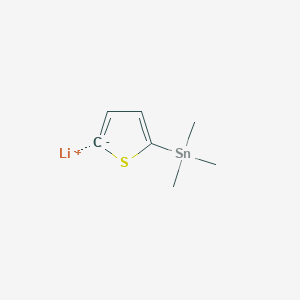
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
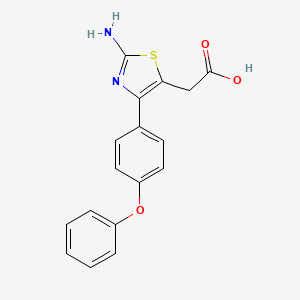
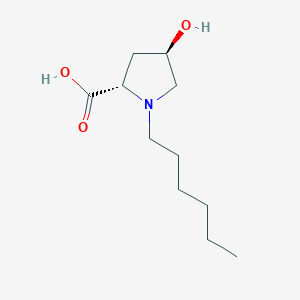

![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
